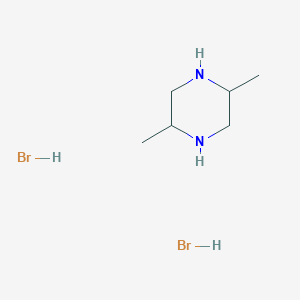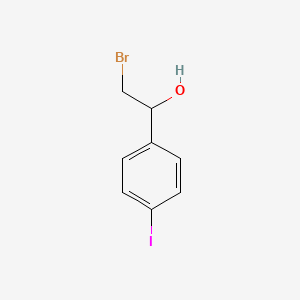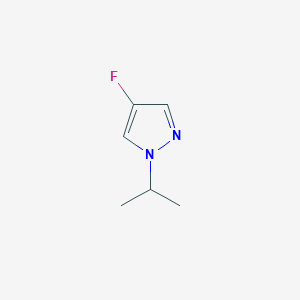
tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate: is an organic compound that features a tert-butyl ester group attached to a 2-(5-fluoropyrimidin-2-yl)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate typically involves the esterification of 2-(5-fluoropyrimidin-2-yl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of fluorinated pyrimidines on cellular processes. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its fluorinated pyrimidine moiety is known to enhance the biological activity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. This compound can also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
- tert-Butyl 2-(4-fluoropyrimidin-2-yl)acetate
- tert-Butyl 2-(5-chloropyrimidin-2-yl)acetate
- tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate
Comparison:
- tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate is unique due to the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs.
- The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain pharmaceutical applications.
- The electronic effects of the fluorine atom can also influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in drug design and development.
Properties
Molecular Formula |
C10H13FN2O2 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
tert-butyl 2-(5-fluoropyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)4-8-12-5-7(11)6-13-8/h5-6H,4H2,1-3H3 |
InChI Key |
ADHKVPASVYWYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=C(C=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)



![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)

![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)

![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)


![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)

